3-(Chloromethyl)isoxazole

説明

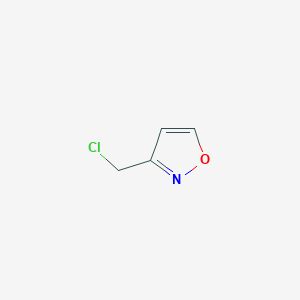

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-(chloromethyl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNO/c5-3-4-1-2-7-6-4/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKFCBJOVMMLPRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CON=C1CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70406737 | |

| Record name | 3-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57684-71-6 | |

| Record name | 3-(Chloromethyl)isoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70406737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Chloromethyl Isoxazole and Its Derivatives

Direct Synthesis Approaches

Direct synthesis methods offer a streamlined route to the isoxazole (B147169) core, often through cycloaddition reactions where the ring is formed from acyclic precursors in a single transformative step.

Synthesis from Aldoximes and 2,3-Dichloro-1-propene (B165496)

A highly effective and straightforward method for the synthesis of 3-substituted 5-(chloromethyl)isoxazoles involves the reaction of aldoximes with 2,3-dichloro-1-propene. researchgate.net This approach is notable for its operational simplicity and broad applicability.

This synthesis is efficiently conducted as a one-pot procedure where 2,3-dichloro-1-propene serves as both a reactant and the solvent. researchgate.netresearchgate.net The process begins with the in-situ generation of a nitrile oxide from the starting aldoxime. This is typically achieved by dehydrochlorination of an intermediate hydroximoyl chloride, which is formed from the oxime. The generated nitrile oxide then undergoes a [3+2] dipolar cycloaddition with the double bond of 2,3-dichloro-1-propene. The reaction is completed by the elimination of hydrogen chloride from the resulting isoxazoline (B3343090) intermediate, leading to the aromatic isoxazole ring. researchgate.net A significant advantage of this method is that any excess 2,3-dichloro-1-propene can be recovered after the reaction is complete. researchgate.netresearchgate.net

The reaction proceeds with high regioselectivity, exclusively yielding the 5-(chloromethyl)isoxazole (B1588054) isomer. wpmucdn.com This outcome is governed by the electronic and steric factors of the nitrile oxide dipole and the dichloropropene dipolarophile during the [3+2] cycloaddition step. The reaction conditions are generally mild, contributing to the method's utility. researchgate.net The selective formation of the 5-substituted regioisomer is a consistent and predictable outcome of this synthetic pathway.

A key strength of this synthetic method is its wide substrate scope. It is equally effective for aldoximes derived from both aromatic and aliphatic aldehydes, allowing for the synthesis of a diverse range of 3-substituted 5-(chloromethyl)isoxazoles. researchgate.netresearchgate.net Aldehydes bearing various functional groups, including those with furan (B31954) rings, have been successfully used. The reaction generally provides good yields across this broad spectrum of starting materials.

Table 1: Synthesis of 3-Substituted 5-(Chloromethyl)isoxazoles Yield data is representative of generally good outcomes reported in the literature.

| Starting Aldoxime Precursor | R-Group | Product | Representative Yield (%) |

|---|---|---|---|

| Benzaldehyde | Phenyl | 5-(Chloromethyl)-3-phenylisoxazole | 75-85 |

| 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole | 80-90 |

| Furan-2-carbaldehyde | Furan-2-yl | 5-(Chloromethyl)-3-(furan-2-yl)isoxazole | 70-80 |

Synthesis from 2-chloro-5-fluorobenzaldehyde (B1362322) with Hydroxylamine (B1172632) and Formaldehyde (B43269)

While less commonly cited, a theoretical pathway to a specific derivative involves the reaction of 2-chloro-5-fluorobenzaldehyde with hydroxylamine and formaldehyde. This synthesis would proceed in a multi-step fashion.

The initial step is the standard and well-established reaction between 2-chloro-5-fluorobenzaldehyde and hydroxylamine hydrochloride, typically in the presence of a base, to form 2-chloro-5-fluorobenzaldehyde oxime.

The subsequent and more complex step would involve the formation of the isoxazole ring while incorporating a chloromethyl group derived from formaldehyde. A plausible, though speculative, mechanism would involve the in-situ generation of a nitrile oxide from the oxime. This highly reactive intermediate would then undergo a cycloaddition reaction. The precise role of formaldehyde in forming the chloromethyl group in this context is not well-documented in standard literature and would likely require specific and carefully controlled reaction conditions, possibly involving a chlorinating agent.

Synthesis of Chloromethylisoxazoles from (Arylisoxazolyl)methanols via Thionyl Chloride Treatment

An alternative to direct synthesis is the functional group conversion of a pre-formed isoxazole. Specifically, 3-aryl-5-(hydroxymethyl)isoxazoles can be readily converted to the corresponding 3-aryl-5-(chloromethyl)isoxazoles.

This transformation is a classic example of converting a primary alcohol to an alkyl chloride using thionyl chloride (SOCl₂). The reaction is typically performed by heating the (arylisoxazolyl)methanol in neat thionyl chloride or in an inert solvent. prepchem.com The mechanism involves the attack of the alcohol's oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and hydrogen chloride gas, resulting in the desired chloromethyl product. This method is highly efficient and generally proceeds with high yields. For example, 5-hydroxymethyl-3-methoxy-isoxazole is converted to 5-chloromethyl-3-methoxy-isoxazole by refluxing with thionyl chloride for 30 minutes. prepchem.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 3-(Chloromethyl)isoxazole |

| 2,3-Dichloro-1-propene |

| 5-(Chloromethyl)-3-phenylisoxazole |

| 5-(Chloromethyl)-3-(4-methoxyphenyl)isoxazole |

| 5-(Chloromethyl)-3-(furan-2-yl)isoxazole |

| 5-(Chloromethyl)-3-propylisoxazole |

| 2-chloro-5-fluorobenzaldehyde |

| Hydroxylamine |

| Formaldehyde |

| Hydroxylamine hydrochloride |

| 2-chloro-5-fluorobenzaldehyde oxime |

| (Arylisoxazolyl)methanol |

| Thionyl chloride |

| 5-hydroxymethyl-3-methoxy-isoxazole |

| 5-chloromethyl-3-methoxy-isoxazole |

| Benzaldehyde |

| 4-Methoxybenzaldehyde |

| Furan-2-carbaldehyde |

Synthesis of Furo[3,4-c]isoxazoles with a Chloromethyl Group

The synthesis of the furo[3,4-c]isoxazole ring system, a bicyclic heterocycle, can be efficiently achieved through intramolecular nitrile oxide cycloaddition (INOC) reactions. researchgate.net This strategy involves a precursor molecule containing both a nitrile oxide (or a precursor like an aldoxime) and an alkyne or alkene moiety, which then cyclize to form the fused ring system. researchgate.netmdpi.com

One reported strategy involves the use of alkyne-tethered aldoximes which, upon oxidation, generate a nitrile oxide intermediate in situ. This intermediate rapidly undergoes a [3+2] cycloaddition with the tethered alkyne to furnish the dihydrofuro[3,4-c]isoxazole core. researchgate.net A common and effective oxidizing agent for converting the aldoxime to the reactive nitrile oxide is (diacetoxyiodo)benzene (B116549) (PIDA). researchgate.net While this methodology provides a robust route to the core furo[3,4-c]isoxazole scaffold, specific examples detailing the synthesis of a derivative bearing a chloromethyl group at the 3-position of the isoxazole ring are not prominently featured in the surveyed literature. However, the INOC approach represents a plausible and powerful pathway for accessing such targeted compounds.

Modified Boekelheide Rearrangement for 3-Chloromethyl-1,2-benzisoxazoles

A simple and efficient method for preparing 3-chloromethyl-1,2-benzisoxazoles involves a modified Boekelheide rearrangement. This reaction provides a direct route to introduce the reactive chloromethyl group at the 3-position of the benzisoxazole scaffold. The synthesis commences with the treatment of substituted 2'-hydroxychloroacetophenones with hydroxylamine hydrochloride in ethanol (B145695) to form the corresponding oximes.

These oxime precursors are then subjected to the rearrangement conditions. The key step involves the reaction of the 2'-hydroxychloroacetophenone oxime with a dehydrating/chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), in the presence of a base like pyridine (B92270) in an anhydrous solvent like tetrahydrofuran (B95107) (THF). researchgate.net This treatment facilitates a cyclization and rearrangement process, yielding the desired 3-chloromethyl-1,2-benzisoxazole derivatives in moderate to good yields. This method is valuable as it provides access to key intermediates, such as N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which can be used for further functionalization. researchgate.net

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 2'-Hydroxychloroacetophenone Oxime | POCl₃, Pyridine, THF | 3-Chloromethyl-1,2-benzisoxazole | Good |

| N-[4-(chloroacetyl)-3-hydroxyphenyl]acetamide Oxime | SOCl₂, Pyridine, THF | N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide | High |

Mechanistic Investigations of Isoxazole Ring Formation Relevant to this compound

The construction of the isoxazole ring is a cornerstone of heterocyclic chemistry. The most direct and widely utilized method is the 1,3-dipolar cycloaddition reaction involving a nitrile oxide as the 1,3-dipole. This pathway offers a versatile and powerful tool for creating a wide array of substituted isoxazoles and their partially saturated isoxazoline counterparts.

1,3-Dipolar Cycloaddition Reactions (Nitrile Oxide Pathways)

The 1,3-dipolar cycloaddition is a concerted pericyclic reaction where a 4π-electron system (the 1,3-dipole, such as a nitrile oxide) reacts with a 2π-electron system (the dipolarophile, typically an alkene or alkyne) to form a five-membered ring. beilstein-journals.org This reaction, often referred to as the Huisgen cycloaddition, proceeds through a six-electron, aromatic-like transition state, making it a thermally allowed [π4s + π2s] process. beilstein-journals.org

Nitrile oxides (R-C≡N⁺-O⁻) are highly reactive intermediates that are typically generated in situ from precursors like hydroximoyl chlorides (via dehydrohalogenation) or aldoximes (via oxidation). Current time information in Oskarshamn, SE. The regioselectivity of the cycloaddition—which determines the substitution pattern on the final isoxazole ring—is governed by both steric and electronic factors, which can be explained by frontier molecular orbital (FMO) theory. nih.gov The reaction can be controlled by the interaction between the highest occupied molecular orbital (HOMO) of one component and the lowest unoccupied molecular orbital (LUMO) of the other. Nitrile oxides are often classified as ambiphilic (or Type II) dipoles, meaning the reaction can be controlled by either the dipole-HOMO/dipolarophile-LUMO interaction or the dipole-LUMO/dipolarophile-HOMO interaction, depending on the substituents on both reactants. beilstein-journals.org

Cycloaddition of Nitrile Oxides to Alkynes

The reaction between a nitrile oxide and an alkyne is one of the most effective methods for the direct synthesis of the aromatic isoxazole ring. organic-chemistry.org This cycloaddition proceeds with high efficiency to yield 3,5-disubstituted, 3,4-disubstituted, or 3,4,5-trisubstituted isoxazoles, depending on the substitution of the alkyne.

The reaction of a nitrile oxide (generated in situ) with a terminal alkyne typically yields a 3,5-disubstituted isoxazole with high regioselectivity. beilstein-journals.org This selectivity is dictated by FMO interactions, where the larger orbital coefficient on the terminal carbon of the alkyne's HOMO interacts with the larger coefficient on the carbon of the nitrile oxide's LUMO, and vice-versa. nih.gov The result is the formation of a single regioisomer in many cases. The reaction is versatile and tolerates a wide range of functional groups on both the nitrile oxide and the alkyne.

Cycloaddition of Nitrile Oxides and 1,3-Diketones, β-Ketoesters, or β-Ketoamides

An alternative and powerful method for synthesizing highly substituted isoxazoles involves the reaction of nitrile oxides with 1,3-dicarbonyl compounds. This approach allows for the creation of 3,4,5-trisubstituted isoxazoles, which can be more challenging to access via the alkyne cycloaddition route. beilstein-journals.org

The mechanism involves the deprotonation of the 1,3-dicarbonyl compound by a base to form an enolate. This enolate then acts as the nucleophilic dipolarophile. The reaction proceeds via a C-alkylation pathway where the central carbon of the enolate attacks the carbon of the nitrile oxide. This is followed by cyclization and subsequent dehydration (elimination of water) to afford the stable, aromatic 3,4,5-trisubstituted isoxazole ring. This method has been successfully performed in aqueous media, offering an environmentally friendly route to these complex heterocyclic structures.

| Dipolarophile | Typical Product | Key Mechanistic Feature | Reference |

|---|---|---|---|

| Alkyne (Terminal) | 3,5-Disubstituted Isoxazole | Concerted [3+2] cycloaddition with high regioselectivity. | beilstein-journals.org |

| 1,3-Diketone | 3,4,5-Trisubstituted Isoxazole | Base-mediated enolate formation followed by C-alkylation, cyclization, and dehydration. | |

| β-Ketoester | 3,4,5-Trisubstituted Isoxazole (with ester group) | Base-mediated enolate formation followed by C-alkylation, cyclization, and dehydration. |

Influence of Catalysts (e.g., Cu/Al₂O₃, AuCl₃)

While many 1,3-dipolar cycloadditions proceed under thermal conditions, the use of metal catalysts can significantly enhance reaction rates, yields, and selectivity.

Copper (Cu) Catalysis: Copper(I) catalysts are particularly effective in the cycloaddition of nitrile oxides to terminal alkynes. beilstein-journals.org The addition of a copper catalyst allows the reaction to proceed smoothly at room temperature, whereas uncatalyzed reactions often require heating. beilstein-journals.org The use of copper also enhances both the yield and the regioselectivity of the cycloaddition, favoring the formation of 3,5-disubstituted isoxazoles. beilstein-journals.org While specific reports on heterogeneous Cu/Al₂O₃ catalysts for this particular transformation are less common than for other reactions like hydrogenolysis, the principle of copper catalysis in promoting isoxazole synthesis is well-established.

Gold (Au) Catalysis: Gold catalysts, such as gold(III) chloride (AuCl₃), have emerged as powerful tools in organic synthesis for activating π-systems. In the context of isoxazole synthesis, AuCl₃ has been shown to catalyze the cycloisomerization of α,β-acetylenic oximes to form substituted isoxazoles. This process involves the gold catalyst activating the alkyne moiety, facilitating the intramolecular attack of the oxime nitrogen, leading to the formation of the isoxazole ring. DFT studies on AuCl₃-catalyzed reactions involving [3+2] cycloadditions suggest that both Au(I) and Au(III) species can act as the active catalyst, proceeding through various cyclization and rearrangement pathways.

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to reduce waste, minimize energy consumption, and eliminate the use of hazardous substances in chemical synthesis. nanobioletters.com These approaches are increasingly being applied to the synthesis of heterocyclic compounds like isoxazoles.

Eliminating volatile and often toxic organic solvents is a key goal of green chemistry. Several solvent-free methodologies have been successfully applied to isoxazole synthesis.

Mechanochemistry (Ball-Milling): The 1,3-dipolar cycloaddition between terminal alkynes and hydroxyimidoyl chlorides can be performed efficiently under solvent-free ball-milling conditions. nih.govresearchgate.net This mechanochemical approach can be conducted with or without a catalyst. A recyclable copper/alumina (Cu/Al₂O₃) nanocomposite has been shown to catalyze the reaction, providing 3,5-isoxazoles in moderate to excellent yields with high regioselectivity. nih.gov This method is scalable and significantly reduces waste compared to solution-based syntheses. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has been used to accelerate the synthesis of isoxazoles from chalcones and hydroxylamine hydrochloride, often under solvent-free or solid-supported conditions. nveo.org This technique dramatically reduces reaction times from hours to minutes and can lead to higher yields compared to conventional heating methods. nveo.org

| Method | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Conventional Cycloaddition | Organic solvent, often requires heating for hours. | Well-established and versatile. | nih.gov |

| Mechanochemical Synthesis (Ball-Milling) | Solvent-free, mechanical energy, room temperature. | Eliminates solvent waste, reduces energy consumption, scalable. | nih.govresearchgate.net |

| Conventional Chalcone Cyclization | Reflux in ethanol or acetic acid for 8-10 hours. | Uses common reagents, robust method. | nih.gov |

| Microwave-Assisted Chalcone Cyclization | Microwave irradiation for 10-15 minutes. | Drastically reduced reaction time, often higher yields. | nveo.org |

Aqueous Reaction Media

The use of water as a solvent in organic synthesis offers numerous advantages, including low cost, non-flammability, and reduced environmental impact. While the synthesis of isoxazoles has traditionally been conducted in organic solvents, recent research has demonstrated the feasibility of performing these reactions in aqueous media. nih.govnih.gov

One prominent approach to synthesizing the isoxazole core in water involves the reaction of a 1,3-dicarbonyl compound or its equivalent with hydroxylamine. For instance, a catalyst-free method for the synthesis of 5-arylisoxazole derivatives has been developed by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water. nih.govresearchgate.net This method offers high yields, mild reaction conditions, and a straightforward work-up procedure. nih.gov While this specific example leads to 5-substituted isoxazoles, the underlying principle of forming the isoxazole ring in an aqueous medium is a key takeaway for the synthesis of other isomers like this compound.

Another significant advancement is the [3+2] cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds, β-ketoesters, or β-ketoamides in water. d-nb.info This method allows for the synthesis of 3,4,5-trisubstituted isoxazoles under mild basic conditions at room temperature. d-nb.info The reaction is reported to be fast, often completing within 1-2 hours, providing an environmentally friendly route to highly functionalized isoxazoles. d-nb.info The adaptation of such a method for this compound would likely involve a precursor that can generate a nitrile oxide and a suitable three-carbon synthon.

The following table summarizes representative examples of isoxazole synthesis in aqueous media, showcasing the versatility of water as a reaction solvent.

| Starting Material 1 | Starting Material 2 | Base/Catalyst | Solvent System | Product | Yield (%) | Reference |

| 3-(Dimethylamino)-1-(4-chlorophenyl)prop-2-en-1-one | Hydroxylamine hydrochloride | None | Water | 5-(4-Chlorophenyl)isoxazole | 95 | nih.gov |

| 3-(Dimethylamino)-1-phenylprop-2-en-1-one | Hydroxylamine hydrochloride | None | Water | 5-Phenylisoxazole | 92 | nih.gov |

| 4-Fluoro-N-hydroxybenzimidoyl chloride | 1-Phenylbutane-1,3-dione | DIPEA | Water/Methanol (95:5) | 3-(4-Fluorophenyl)-5-methyl-4-benzoylisoxazole | 98 | d-nb.info |

This table presents data for the synthesis of various isoxazole derivatives in aqueous media to illustrate the general applicability of the methodology.

Catalytic Systems for Sustainable Synthesis

Catalysis plays a pivotal role in the development of sustainable synthetic methods by enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. In the context of isoxazole synthesis, various catalytic systems have been explored to enhance the sustainability of the process.

Heteropolyacids (HPAs) have emerged as green and reusable catalysts for the synthesis of isoxazole derivatives. researchgate.net For example, Preyssler's catalyst (H₁₄[NaP₅W₃₀O₁₁₀]) has been effectively used in the synthesis of 1,3-diphenyl-isoxazole from 1,3-diphenyl-propane-1,3-dione and hydroxylamine hydrochloride. researchgate.net The use of such catalysts can lead to high yields and good selectivity, and the catalyst can often be recovered and reused, which is economically and environmentally advantageous. researchgate.net

Amine-functionalized cellulose (B213188) has also been reported as a biodegradable and efficient catalyst for the synthesis of isoxazol-5(4H)-one derivatives in aqueous conditions. mdpi.com This catalytic system allows the reaction to proceed at room temperature, offering an example of a truly green synthetic protocol. mdpi.com The synthesis of a derivative, 3-(chloromethyl)-4-(2-hydroxy-3-methoxybenzylidene)isoxazol-5(4H)-one, has been specifically reported using this methodology, highlighting its potential for creating complex isoxazole structures. mdpi.com

The development of one-pot, multi-component reactions catalyzed by environmentally benign catalysts is another significant trend. For instance, the synthesis of fused isoxazole derivatives has been achieved in water using p-toluenesulfonic acid as a catalyst. researchgate.net This approach combines the benefits of aqueous media with catalysis to provide an efficient and sustainable route to complex heterocyclic systems. researchgate.net

The table below provides an overview of different catalytic systems employed in the synthesis of isoxazole derivatives, emphasizing the sustainable nature of these methods.

| Catalyst | Starting Material 1 | Starting Material 2 | Solvent | Key Advantage | Reference |

| Heteropolyacids (e.g., Preyssler's catalyst) | 1,3-Dicarbonyl compounds | Hydroxylamine hydrochloride | Ethanol | Reusable catalyst, high yields | researchgate.net |

| Amine-functionalized cellulose | Ethyl 3-chloro-3-oxopropanoate | Hydroxylamine hydrochloride | Water | Biodegradable catalyst, room temperature reaction | mdpi.com |

| p-Toluenesulfonic acid | Chalcone | Hydroxylamine hydrochloride | Water | Aqua-mediated, one-pot synthesis | researchgate.net |

This table showcases various catalytic systems for the synthesis of isoxazole derivatives, illustrating the move towards more sustainable chemical processes.

Reactivity and Derivatization of 3 Chloromethyl Isoxazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The primary mode of reactivity for 3-(Chloromethyl)isoxazole involves the displacement of the chlorine atom by various nucleophiles. The electron-withdrawing nature of the isoxazole (B147169) ring enhances the electrophilicity of the benzylic-like carbon, making it susceptible to nucleophilic attack.

Reaction with Amines and Alcohols

This compound readily undergoes nucleophilic substitution with primary and secondary amines to furnish the corresponding aminomethyl-isoxazoles. For instance, reaction with dimethylamine leads to the formation of 3-(dimethylaminomethyl)isoxazole. Similarly, alcohols can act as nucleophiles, displacing the chloride to form ether linkages. These reactions are foundational for the synthesis of a diverse range of isoxazole derivatives.

Reaction with Thiols (e.g., Aryl Thiols for Thioether Formation)

The reaction of this compound with thiols, particularly aryl thiols, provides a straightforward route to the corresponding thioethers. This transformation is typically carried out in the presence of a base, which deprotonates the thiol to form a more potent thiolate nucleophile. The resulting arylthioethers are of interest in medicinal chemistry due to the biological activities associated with both the isoxazole and thioether moieties.

Williamson Ether Synthesis with Substituted Phenols

A classic and widely utilized method for ether synthesis, the Williamson ether synthesis, is readily applicable to this compound. Reaction with various substituted phenols in the presence of a base, such as potassium carbonate, yields the corresponding aryloxymethylisoxazoles. This reaction is of broad scope, allowing for the introduction of a wide variety of substituents on the phenyl ring, thereby enabling the synthesis of extensive libraries of isoxazole-based ethers for structure-activity relationship studies. For example, 5-Chloromethyl-3-methyl-1,2-oxazole has been reacted with benzaldehydes of the vanillin series in boiling ethanol (B145695) with potassium carbonate to produce isoxazolylmethyloxy-substituted benzaldehydes researchgate.net.

| Nucleophile (Phenol) | Base | Solvent | Product |

| Vanillin series benzaldehydes | K₂CO₃ | Ethanol | Isoxazolylmethyloxy-substituted benzaldehydes |

| Substituted Phenols | Base | Methanol | 3-Aryloxymethyl-5-phenyl(p-tolyl)isoxazoles |

Formation of Water-Soluble Conjugates (e.g., with Thiourea, Amino Acids, Amines, Thioglycolic Acid)

To enhance the pharmacokinetic properties of isoxazole-based compounds, the formation of water-soluble conjugates is a common strategy. The reactive chloromethyl group of this compound serves as an excellent anchor for attaching hydrophilic moieties. A number of water-soluble conjugates of isoxazoles have been synthesized using readily available 3-organyl-5-(chloromethyl)isoxazoles with nucleophiles such as thiourea, amino acids, various secondary and tertiary amines, and thioglycolic acid researchgate.net. These reactions typically proceed under mild conditions to afford the corresponding substituted isoxazoles with improved aqueous solubility. For instance, conjugation with amino acids like L-proline or N-Ac-L-cysteine has been shown to produce compounds with significant biological activity researchgate.net.

| Nucleophile | Resulting Conjugate |

| Thiourea | S-(Isoxazol-3-ylmethyl)isothiourea derivative |

| Amino Acids (e.g., L-proline) | N-(Isoxazol-3-ylmethyl)amino acid derivative |

| Amines (secondary/tertiary) | Quaternary ammonium salt or tertiary amine derivative |

| Thioglycolic Acid | S-(Isoxazol-3-ylmethyl)thioglycolic acid derivative |

N-Alkylation Reactions (e.g., with 1H-1,2,4-triazole)

Nitrogen-containing heterocycles, such as 1H-1,2,4-triazole, can act as nucleophiles in reactions with this compound. The alkylation can occur at different nitrogen atoms of the triazole ring, leading to a mixture of N-1 and N-2 substituted isomers. The regioselectivity of this N-alkylation is influenced by factors such as the reaction conditions, including the choice of base and solvent. This reaction provides a valuable route for the synthesis of hybrid molecules incorporating both isoxazole and triazole rings, which are prevalent scaffolds in pharmacologically active compounds.

Modifications of the Isoxazole Ring System

While the chloromethyl group is the primary site of reactivity, the isoxazole ring itself can undergo certain modifications, although these are generally less common and can be more challenging to achieve selectively.

One potential modification is electrophilic substitution . Isoxazoles are generally considered to be electron-rich aromatic systems, making them susceptible to attack by electrophiles. However, the reactivity and regioselectivity of such substitutions are highly dependent on the nature of the substituents already present on the ring. For isoxazoles, electrophilic attack is generally favored at the C-4 position. While specific examples of electrophilic substitution on this compound are not extensively documented, direct fluorination of 3-substituted isoxazoles at the C-4 position has been achieved using electrophilic fluorinating agents.

Another avenue for modification is metallation , followed by quenching with an electrophile. This involves the deprotonation of a ring C-H bond using a strong base, typically an organolithium reagent, to form an organometallic intermediate. This intermediate can then react with various electrophiles to introduce a wide range of substituents onto the isoxazole ring. The regioselectivity of metallation is directed by the substituents on the ring.

Ring transformation reactions of isoxazoles are also known, often initiated by the cleavage of the weak N-O bond. This can be achieved under various conditions, including photochemical, thermal, or through the action of certain reagents. The resulting intermediates can then rearrange or react further to form different heterocyclic systems. However, these reactions often lead to the complete loss of the isoxazole core and are therefore less relevant to the direct modification of the existing ring system while retaining its fundamental structure.

Electrophilic Aromatic Substitution on Substituted Phenyl Rings

Derivatives of this compound that also contain a phenyl substituent, such as 5-phenylisoxazole derivatives, can undergo electrophilic aromatic substitution (EAS) on the phenyl ring. The isoxazole ring itself is generally considered an electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic attack and directs incoming electrophiles primarily to the meta and para positions.

Detailed studies on the nitration of 5-phenylisoxazole have shown that the reaction outcomes are highly dependent on the nitrating agent used. When treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), 5-phenylisoxazole predominantly yields the p-nitrophenyl derivative, 5-(4-nitrophenyl)isoxazole. clockss.orgcdnsciencepub.com Conversely, using nitric acid in acetic anhydride under milder conditions can lead to nitration at the 4-position of the isoxazole ring itself, yielding 4-nitro-5-phenylisoxazole. clockss.orgresearchgate.net

The reaction with mixed acids favors substitution on the phenyl ring. The isoxazole moiety deactivates the phenyl ring, but the directing effects favor the para- and meta-substituted products. In one study, the nitration of 5-phenylisoxazole with HNO₃/H₂SO₄ yielded 5-(4-nitrophenyl)isoxazole as the main product, along with smaller amounts of the meta-isomer and some dinitrated products. clockss.org This demonstrates that even with the deactivating effect of the isoxazole ring, electrophilic substitution on the appended aromatic ring is a viable method for further functionalization.

Table 1: Nitration Products of 5-Phenylisoxazole Derivatives

Oxidation of Thioether Moieties to Sulfones

The chloromethyl group of this compound is readily displaced by nucleophiles, including thiolates, to form thioether derivatives. These thioethers can be subsequently oxidized to the corresponding sulfoxides and, upon further oxidation, to sulfones. The oxidation of thioethers is a common transformation, often accomplished using oxidizing agents such as hydrogen peroxide (H₂O₂), meta-chloroperoxybenzoic acid (mCPBA), or potassium permanganate (KMnO₄).

The oxidation typically proceeds in a stepwise manner. Milder conditions or a stoichiometric amount of the oxidant can often selectively produce the sulfoxide. To obtain the sulfone, more forcing conditions, such as higher temperatures or an excess of the oxidizing agent, are generally required. For instance, the oxidation of various azole-containing thioethers with one equivalent of hydrogen peroxide in acetic acid at room temperature selectively yields the sulfoxide, while using an excess of H₂O₂ at elevated temperatures leads to the formation of the corresponding sulfone.

This stepwise oxidation allows for the controlled synthesis of either the sulfoxide or the sulfone, depending on the desired product. The resulting sulfone moiety is a valuable functional group, known for its ability to act as a hydrogen bond acceptor and its presence in various biologically active molecules.

Table 2: Representative Oxidation of Thioethers to Sulfones

Differential Derivatization of Carbomethoxy Groups

In molecules containing multiple identical functional groups, such as two carbomethoxy (methyl ester) groups, achieving selective reaction at only one site can be challenging. However, methods for the selective monohydrolysis of symmetric diesters have been developed. This transformation is particularly useful for creating intermediates with both an ester and a carboxylic acid functionality, which can then be derivatized in a stepwise manner.

A highly efficient method for this selective monohydrolysis involves using a biphasic system of tetrahydrofuran (B95107) (THF) and a dilute aqueous solution of sodium hydroxide (NaOH) at low temperatures (e.g., 0°C). researchgate.net This approach has been shown to give high yields of the corresponding half-ester (mono-acid) from various symmetric diesters. The success of this method often depends on the specific conformation of the substrate, with diesters where the two ester groups are in a "cis" or "geminal" orientation often giving quantitative yields.

While specific examples of the differential derivatization of carbomethoxy groups on a this compound scaffold are not extensively documented in the literature, these general principles of selective monohydrolysis could be applied to isoxazole derivatives containing multiple ester functionalities to generate versatile synthetic intermediates.

Table 3: Conditions for Selective Monohydrolysis of Symmetric Diesters

Suzuki Coupling Reactions

The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organohalide or triflate. organic-chemistry.orgyoutube.com The chloromethyl group in this compound is analogous to a benzylic chloride. Benzylic chlorides are known to participate in Suzuki coupling reactions, serving as the electrophilic partner.

The reaction typically involves a palladium(0) catalyst, a phosphine ligand, and a base. The catalytic cycle begins with the oxidative addition of the palladium(0) complex into the carbon-chlorine bond of the chloromethyl group. This is followed by transmetalation with the activated organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. thieme-connect.comnih.gov

This reaction allows for the direct connection of the isoxazole's methyl linker to various aryl, heteroaryl, or vinyl groups, providing a straightforward route to complex molecules. The reaction conditions are generally mild and tolerate a wide variety of functional groups on both coupling partners.

Table 4: General Conditions for Suzuki Coupling of Benzylic Chlorides

Rearrangement and Cycloaddition Reactions

Inverse Electron-Demand Hetero-Diels-Alder Reactions

The isoxazole ring can function as a 1-oxa-3-azadiene system and participate in inverse electron-demand hetero-Diels-Alder (IEDHDA) reactions. acs.orgnih.gov In this type of cycloaddition, the diene (the isoxazole) is electron-deficient, and it reacts with an electron-rich dienophile, such as an enamine or a vinyl ether. This reactivity is opposite to that of a standard Diels-Alder reaction, where an electron-rich diene reacts with an electron-deficient dienophile.

The reaction of an isoxazole with an enamine is a notable example of this transformation. The reaction is typically promoted by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the isoxazole towards cycloaddition. acs.org

A significant application of the IEDHDA reaction of isoxazoles is the synthesis of substituted pyridines. The reaction between an isoxazole and an enamine, in the presence of TiCl₄ and a reducing agent like titanium powder, leads to the formation of a pyridine (B92270) ring. acs.org

The proposed mechanism involves several steps:

[4+2] Cycloaddition: The electron-rich enamine adds to the isoxazole (acting as the diene) in a concerted [4+2] cycloaddition. This step is catalyzed by the Lewis acid (TiCl₄).

Intermediate Formation: This cycloaddition forms an unstable oxaza-[2.2.1]-bicyclic intermediate.

Ring Opening and Rearrangement: The bicyclic intermediate undergoes ring-opening, followed by the loss of the amine portion of the original enamine, to form an N-oxide intermediate.

Reduction: The N-oxide is then reduced in situ by the titanium reagent to afford the final substituted pyridine product. acs.org

This reaction is highly regioselective, with the substitution pattern on the final pyridine ring being predictably determined by the substituents on the starting isoxazole and enamine. acs.org This methodology provides a powerful route for converting the isoxazole core into a pyridine core, effectively exchanging the oxygen atom of the isoxazole for a carbon atom from the dienophile.

Despite a comprehensive search for scholarly articles and research data, specific information regarding the role of Lewis acids, particularly titanium tetrachloride (TiCl4), in the reaction mechanism of this compound is not available in the reviewed literature.

General principles of Lewis acid catalysis suggest that TiCl4 could play a role in activating the this compound molecule for various transformations. Lewis acids are known to coordinate with heteroatoms, such as the nitrogen or oxygen atoms of the isoxazole ring, or with the chlorine atom of the chloromethyl group. This coordination can enhance the electrophilicity of the molecule, making it more susceptible to nucleophilic attack or facilitating reactions such as Friedel-Crafts alkylations.

In a hypothetical reaction, TiCl4 could interact with the chlorine atom of the 3-(chloromethyl) group, polarizing the C-Cl bond and promoting the formation of a carbocationic intermediate. This activated species would then be highly reactive towards nucleophiles or aromatic compounds in Friedel-Crafts-type reactions. Alternatively, coordination of TiCl4 to the nitrogen or oxygen atom of the isoxazole ring could alter the electronic properties of the entire heterocyclic system, potentially influencing the reactivity of the chloromethyl substituent.

However, without specific experimental data or computational studies on the interaction between this compound and TiCl4, any detailed description of the reaction mechanism, including the formation of intermediates, transition states, and the precise role of the Lewis acid, would be speculative. The available scientific literature does not currently provide the detailed research findings or data tables necessary to construct an evidence-based analysis of this specific chemical interaction.

Spectroscopic and Computational Analysis of 3 Chloromethyl Isoxazole and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 3-(Chloromethyl)isoxazole, both ¹H and ¹³C NMR provide definitive information about its carbon-hydrogen framework.

In the ¹H NMR spectrum, the protons of the isoxazole (B147169) ring and the chloromethyl group exhibit characteristic chemical shifts. The proton at the 4-position (H-4) of the isoxazole ring typically appears as a singlet, with its chemical shift influenced by the electronic effects of the substituents at positions 3 and 5. unifi.it Similarly, the proton at the 5-position (H-5) also presents as a singlet. The methylene (B1212753) protons (CH₂) of the chloromethyl group at the 3-position are observed as a distinct singlet, typically in the range of 4.7-5.2 ppm, due to the deshielding effect of the adjacent chlorine atom and the isoxazole ring. sciarena.commdpi.com

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The spectrum shows distinct signals for each carbon atom in the molecule: the two sp²-hybridized carbons of the isoxazole ring (C-4 and C-5), the sp²-hybridized carbon to which the chloromethyl group is attached (C-3), and the sp³-hybridized carbon of the chloromethyl group. The chemical shifts are indicative of the electronic environment of each carbon atom.

Detailed analysis of NMR data for various 3,5-disubstituted isoxazoles has shown that the chemical shift of the H-4 proton is a reliable parameter for distinguishing between isomers. unifi.it The electronic nature of the substituent at the 3-position significantly influences the resonance of the H-4 proton. researchgate.net

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | CH₂Cl | ~4.7 - 5.2 | Singlet |

| ¹H | H-4 (Isoxazole ring) | ~6.3 - 6.6 | Singlet |

| ¹H | H-5 (Isoxazole ring) | ~8.4 - 8.7 | Singlet |

| ¹³C | CH₂Cl | ~35 - 45 | - |

| ¹³C | C-3 (Isoxazole ring) | ~160 - 165 | - |

| ¹³C | C-4 (Isoxazole ring) | ~102 - 108 | - |

| ¹³C | C-5 (Isoxazole ring) | ~150 - 155 | - |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrations of the isoxazole ring and the chloromethyl substituent.

The isoxazole ring itself has several characteristic vibrational modes. High-resolution Fourier transform infrared (FT-IR) studies on isoxazole vapor have provided precise assignments for its fundamental bands. researchgate.netresearchgate.net Key vibrations include C=N stretching, C=C stretching, ring stretching, and C-H bending modes. The C-O-N stretching vibration within the ring is also a characteristic feature. The chloromethyl group introduces a strong C-Cl stretching vibration, typically observed in the fingerprint region of the spectrum, and various CH₂ bending and stretching modes.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C-H stretching (isoxazole ring) | 3100 - 3150 | Medium |

| C=N stretching (isoxazole ring) | 1550 - 1650 | Medium-Strong |

| C=C stretching (isoxazole ring) | 1450 - 1550 | Medium-Strong |

| Isoxazole ring stretching | 1350 - 1450 | Strong |

| C-H in-plane bending | 1000 - 1200 | Medium |

| C-Cl stretching | 650 - 800 | Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) is particularly valuable for confirming its molecular formula (C₄H₄ClNO).

A key feature in the mass spectrum of this compound is the isotopic pattern caused by the presence of a chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in the appearance of two molecular ion peaks: the [M]⁺ peak corresponding to the molecule containing ³⁵Cl, and the [M+2]⁺ peak for the molecule with ³⁷Cl. The intensity ratio of these peaks is approximately 3:1, which is a definitive indicator of a monochlorinated compound. mdpi.com

Fragmentation analysis, often aided by tandem mass spectrometry (MS/MS), can reveal the structural connectivity. Common fragmentation pathways for this compound would likely involve the loss of a chlorine radical (•Cl) or a chloromethyl radical (•CH₂Cl), leading to the formation of characteristic fragment ions.

| Ion | Formula | Expected m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₄H₄³⁵ClNO | 117.00 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | C₄H₄³⁷ClNO | 119.00 | Molecular ion with ³⁷Cl (approx. 32% intensity of M⁺) |

| [M-Cl]⁺ | C₄H₄NO | 82.03 | Loss of chlorine radical |

| [M-CH₂Cl]⁺ | C₃H₂NO | 68.01 | Loss of chloromethyl radical |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to electronic transitions between different energy levels. The isoxazole ring contains π-electrons and heteroatoms with non-bonding electrons, giving rise to characteristic π → π* and n → π* transitions.

The parent isoxazole molecule exhibits absorption in the UV region. nist.gov The position and intensity of the absorption maxima (λ_max) for this compound are influenced by the electronic nature of the chloromethyl group and the isoxazole heterocycle itself. The absorption spectra of isoxazole derivatives are also sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. biointerfaceresearch.com While not as structurally informative as NMR or MS, UV-Vis spectroscopy is useful for quantitative analysis and for studying the electronic properties of the molecule, often in conjunction with computational studies. researchgate.net

X-ray single crystal diffraction is the most definitive method for determining the three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. mdpi.com

For this compound, a successful crystal structure analysis would confirm the planarity of the isoxazole ring and determine the spatial arrangement of the chloromethyl group relative to the ring. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonds or halogen bonds, that govern the packing of the molecules in the crystal lattice. dartmouth.edu This detailed structural information is invaluable for understanding the physical properties of the compound and for computational modeling.

Computational Chemistry Methodologies

Computational chemistry serves as a powerful complement to experimental spectroscopic techniques. Methods like Density Functional Theory (DFT) are widely used to predict and interpret the properties of isoxazole derivatives. worldscientific.com

By employing various functionals (e.g., B3LYP, CAM-B3LYP) and basis sets (e.g., 6-31G(d,p), 6-31+G(d,p)), researchers can perform geometry optimizations to find the most stable molecular structure. researchgate.networldscientific.com Following optimization, it is possible to calculate various properties:

Spectroscopic Data: Theoretical IR and NMR spectra can be simulated. Calculated vibrational frequencies help in assigning experimental IR bands, while the Gauge-Independent Atomic Orbital (GIAO) method can predict ¹H and ¹³C NMR chemical shifts with good accuracy, aiding in spectral interpretation. worldscientific.comrsc.org

Electronic Properties: Computational models can determine electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. researchgate.net

Molecular Electrostatic Potential (MEP): MEP maps can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

These computational approaches provide a deeper understanding of the structure-property relationships in this compound and its derivatives, guiding further experimental work.

Density Functional Theory (DFT) Calculations

Vibrational Analysis

Vibrational analysis is computationally performed on the optimized molecular geometry to predict the infrared (IR) and Raman spectra. researchgate.net This analysis serves two main purposes: first, to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies), and second, to aid in the assignment of experimental vibrational bands to specific molecular motions. conicet.gov.ar The calculated harmonic frequencies are often scaled by an appropriate factor to improve agreement with experimental data, correcting for systematic errors in the theoretical method. researchgate.netmdpi.com A detailed vibrational analysis for this compound would identify the characteristic stretching, bending, and torsional modes of the isoxazole ring and the chloromethyl group.

The electronic properties of a molecule are often described by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO is the orbital that has the propensity to donate electrons, while the LUMO is the orbital that can first accept electrons. mdpi.com The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE). irjweb.comyoutube.com This energy gap is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. irjweb.comnih.gov A small HOMO-LUMO gap generally indicates high chemical reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov These energy values are used to calculate global reactivity descriptors. irjweb.com

Table 2: Global Reactivity Descriptors and Frontier Orbital Energies Note: The following data is illustrative. Specific computational values for this compound were not found in the searched literature.

| Parameter | Symbol | Formula | Calculated Value |

| HOMO Energy | EHOMO | - | Data not available |

| LUMO Energy | ELUMO | - | Data not available |

| Energy Gap | ΔE | ELUMO - EHOMO | Data not available |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | Data not available |

| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | Data not available |

| Electronegativity | χ | -µ | Data not available |

| Electrophilicity Index | ω | µ² / 2η | Data not available |

| Chemical Softness | S | 1 / 2η | Data not available |

Local Reactivity Descriptors (e.g., Fukui functions)

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. conicet.gov.ar It investigates charge transfer events and intramolecular delocalization by analyzing the interactions between filled (donor) and vacant (acceptor) orbitals. acadpubl.eunih.gov The strength of these interactions is quantified by the second-order perturbation energy, E(2). acadpubl.eu A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule, often arising from hyperconjugation or resonance effects. acadpubl.eunih.gov For this compound, NBO analysis would reveal interactions between the lone pairs of the oxygen and nitrogen atoms and the antibonding orbitals of the ring and substituent, providing insight into its electronic stability.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactivity towards charged species. uni-muenchen.de The MEP map is plotted onto the molecule's electron density surface, using a color scale to represent different potential values. irjweb.com Typically, regions of negative electrostatic potential, which are susceptible to electrophilic attack, are colored red. irjweb.comnih.gov Conversely, regions of positive electrostatic potential, which are prone to nucleophilic attack, are colored blue. irjweb.comnih.gov Green areas represent regions of near-zero potential. irjweb.com An MEP map of this compound would likely show negative potential around the electronegative oxygen and nitrogen atoms of the isoxazole ring, indicating these as potential sites for electrophilic interaction. researchgate.net

Hyperpolarizability Calculations

The study of nonlinear optical (NLO) properties in molecular systems is crucial for the development of new materials for photonic and optoelectronic applications. Hyperpolarizability is a measure of a molecule's NLO response to an applied electric field. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting these properties.

Theoretical investigations into isoxazole derivatives have demonstrated their potential as NLO materials. worldscientific.comresearchgate.net DFT and Time-Dependent DFT (TD-DFT) are commonly employed to calculate the static electronic dipole moments, polarizabilities, and first- and second-order hyperpolarizabilities. acs.org These calculations are often performed using a finite field approach. acs.org

In a study of two specific isoxazole derivatives, 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol and 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol, DFT calculations revealed significant NLO characteristics. worldscientific.com The first hyperpolarizability (β) values for these compounds were found to be approximately 19 and 21 times larger than that of urea, a standard reference material for NLO properties. worldscientific.com This substantial enhancement suggests that isoxazole derivatives could be promising candidates for NLO applications. worldscientific.com Furthermore, calculations on benzoisoxazole derivatives have shown that NLO properties, such as the first hyperpolarizability, can be influenced by the solvent environment, with values increasing with solvent polarity. researchgate.net

| Compound | Method | First Hyperpolarizability (β) | Comparison to Standard |

|---|---|---|---|

| 2-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]phenol | DFT | ~19x Urea | Significantly higher NLO response |

| 1-[(E)-(3,4-Dimethylisoxazol-5-yl)iminomethyl]-2-naphthol | DFT | ~21x Urea | Significantly higher NLO response |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction

In the process of drug discovery, the evaluation of a molecule's pharmacokinetic properties is a critical step. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction models are computational tools used to assess the drug-likeness of compounds early in the development pipeline. nih.gov These predictions help to identify candidates with favorable profiles, reducing the time and cost associated with experimental assays. rjptonline.org

ADME properties are often evaluated against established guidelines, such as Lipinski's rule of five, which outlines the physicochemical characteristics typical of orally bioavailable drugs. rjptonline.orgukaazpublications.com Key parameters include molecular weight (MW < 500 Da), lipophilicity (log P < 5), the number of hydrogen bond donors (< 5), and the number of hydrogen bond acceptors (< 10). ukaazpublications.com

Studies on derivatives of 3-substituted 5-chloromethylisoxazoles, specifically isoxazole-silatrane hybrids, have shown that these compounds possess ADME properties similar to drugs that adhere to Lipinski's rule. researchgate.net Various software platforms like SwissADME and pkCSM are utilized to calculate these properties, providing a comprehensive profile of a compound's potential pharmacokinetics. rjptonline.orgresearchgate.net

| Parameter | Lipinski's Rule Guideline | Significance in Drug Discovery |

|---|---|---|

| Molecular Weight (MW) | ≤ 500 Da | Influences absorption and diffusion. |

| Log P (Lipophilicity) | ≤ 5 | Affects solubility, permeability, and binding. |

| Hydrogen Bond Donors (HBD) | ≤ 5 | Impacts membrane permeability and target binding. |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | Impacts membrane permeability and target binding. |

| Total Polar Surface Area (TPSA) | Generally < 140 Ų | Correlates with drug transport and bioavailability. |

In Silico PASS (Prediction of Activity Spectra for Substances) Prediction

The Prediction of Activity Spectra for Substances (PASS) is an in silico tool that estimates the likely biological activities of a compound based on its chemical structure. The PASS algorithm compares the structure of a query molecule to a large training set of known biologically active substances. way2drug.com The output is a list of potential activities, each with a "Probability to be Active" (Pa) and a "Probability to be Inactive" (Pi). way2drug.comresearchgate.net An activity is considered possible for a given compound if its Pa value is greater than its Pi value. researchgate.netijsdr.org

This predictive method has been applied to derivatives of 3-substituted 5-chloromethylisoxazoles to explore their potential pharmacological profiles. researchgate.net A computational screening of isoxazole-silatranes using the PASS program indicated that these derivatives may possess high antitumor activity, a property not associated with the starting isoxazole compounds. researchgate.net Such predictions are valuable for identifying novel therapeutic applications for existing chemical scaffolds and for guiding further experimental validation.

| Compound Class | Predicted Activity | PASS Prediction Finding |

|---|---|---|

| Isoxazole-Silatrane Hybrids | Antitumor | Predicted to have high antitumor action (Pa > Pi). |

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when it binds to a second molecule (the receptor, typically a protein). nih.gov This method is instrumental in drug design for elucidating the mechanism of action of potential drug candidates by visualizing their interactions with a biological target at the atomic level. orientjchem.org The results are often expressed as a docking score or binding energy, with lower energy values typically indicating a more stable protein-ligand complex. ukaazpublications.com

Numerous molecular docking studies have been conducted on isoxazole derivatives to evaluate their potential as inhibitors for various therapeutic targets. These studies have provided insights into the specific amino acid residues involved in the binding interactions. For example, isoxazole derivatives have been docked against cyclooxygenase (COX) enzymes to explore their anti-inflammatory potential. nih.govorientjchem.org Other studies have investigated their interactions with targets such as carbonic anhydrase, bacterial proteins, and proteins implicated in cancer and viral diseases. ukaazpublications.comresearchgate.netnih.gov The binding energies and key interactions, such as hydrogen bonds and hydrophobic contacts, help to rationalize the observed biological activity and guide the design of more potent and selective derivatives. ukaazpublications.comnih.gov

| Isoxazole Derivative Class | Protein Target | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|---|

| Isoxazole-carboxamides | Cyclooxygenase-2 (COX-2) | Not Specified | Not Specified | Interactions with secondary binding pocket noted. |

| (E)-4-(Arylmethylene)-3-propylisoxazol-5(4H)-ones | Carbonic Anhydrase | 1AZM | -13.53 (Compound AC2) | Conserved histidine residues. |

| Designed Isoxazole Derivatives | Cancer Target (VEGFR2) | 3QAQ | -7.1 to -9.5 | ARG:849, ARG:690 |

| Benzene Derivatives Tethered with Isoxazole | DNA Ligase | 3PN1 | Not Specified | Not Specified |

| Substituted Isoxazoles | Cyclooxygenase-2 (COX-2) | 4COX | -8.71 to -10.21 | Not Specified |

Applications of 3 Chloromethyl Isoxazole in Medicinal Chemistry

Applications in Anticancer and Antitumor Therapy

The isoxazole (B147169) moiety is a cornerstone in the development of novel anticancer therapeutics. nih.govespublisher.com Its integration into molecular designs has led to compounds with significant cytotoxic activity against various cancer cell lines. nih.govnih.gov Researchers have extensively utilized the isoxazole ring as a core structure for new chemotherapeutic agents, demonstrating its efficacy in anticancer drug discovery. nih.govnih.gov These derivatives employ various mechanisms of action, including the induction of apoptosis, inhibition of topoisomerase, and disruption of tubulin polymerization. nih.gov

Inhibition of Tumor Growth

Isoxazole derivatives have demonstrated potent antiproliferative effects across a range of human cancer cell lines. Studies have synthesized and evaluated various isoxazole-containing compounds, such as dihydropyrazoles and isoxazole-carboxamides, revealing their ability to inhibit cancer cell growth, often with high efficacy. nih.govmdpi.com For instance, certain dihydropyrazoles bearing an isoxazole scaffold have shown potent activity against the DU-145 prostate cancer cell line. mdpi.com Similarly, specific isoxazole-carboxamide derivatives have been identified as highly active agents against liver (Hep3B) and cervical (HeLa) cancer cells. nih.gov

| Compound Type | Cancer Cell Line | Activity (IC50 or MIC) | Reference |

|---|---|---|---|

| Dihydropyrazole 4n (with 2-fluoro-3,4-dimethoxyphenyl) | Prostate (DU-145) | 2 µg/mL (MIC) | mdpi.com |

| Dihydropyrazole 4h (with 3,4-dimethoxyphenyl) | Prostate (DU-145) | 4 µg/mL (MIC) | mdpi.com |

| Isoxazole-carboxamide 2d | Liver (Hep3B) | ~23 µg/mL (IC50) | nih.gov |

| Isoxazole-carboxamide 2e | Liver (Hep3B) | ~23 µg/mL (IC50) | nih.gov |

| Isoxazole-carboxamide 2d | Cervical (HeLa) | 15.48 µg/mL (IC50) | nih.gov |

| Isoxazole-carboxamide 2a | Breast (MCF-7) | 39.80 µg/mL (IC50) | nih.gov |

Interaction with Biological Targets (e.g., COX-2 inhibition)

A key mechanism contributing to the anticancer and anti-inflammatory effects of isoxazole derivatives is the inhibition of the cyclooxygenase-2 (COX-2) enzyme. mdpi.com COX-2 is often overexpressed in various types of cancer and plays a role in tumor progression and angiogenesis. mdpi.comrsc.org By selectively targeting COX-2 over its constitutively expressed isoform, COX-1, these compounds can reduce the production of prostaglandins that promote inflammation and tumor growth, while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. rsc.orgnih.gov Molecular docking studies have confirmed that isoxazole derivatives can bind effectively within the active site of the COX-2 enzyme. rsc.orgnih.gov

| Enzyme | IC50 (µM) | Selectivity Index (SI) | Reference |

|---|---|---|---|

| COX-1 | 33.94 ± 1.15 | 61.73 | nih.gov |

| COX-2 | 0.55 ± 0.03 |

Synergistic Effects with Chemotherapeutic Drugs (e.g., Temozolomide)

Combination therapy is a leading strategy in cancer treatment to enhance efficacy and overcome drug resistance. Temozolomide (TMZ) is a standard alkylating agent for treating glioblastoma, an aggressive brain cancer. mdpi.comnih.gov Research has shown that combining TMZ with other agents can produce synergistic cytotoxic effects. nih.govmdpi.com Notably, a study on human glioma cell lines demonstrated a strong synergistic effect when TMZ was combined with Perampanel, an antiepileptic drug that features an isoxazole core. mdpi.com This combination significantly inhibited cancer cell growth and induced high levels of apoptosis, suggesting that isoxazole-containing compounds could serve as powerful adjuncts in established chemotherapy regimens for glioblastoma. mdpi.comnih.gov

Design of Novel Anticancer Scaffolds

The isoxazole ring is highly valued as a foundational scaffold for the design of new anticancer agents. mdpi.comnih.gov Its chemical stability and capacity for substitution at multiple positions allow medicinal chemists to generate large libraries of diverse compounds for screening. espublisher.com By using the isoxazole nucleus as a starting point, researchers have successfully developed novel classes of compounds, including isoxazole-linked chalcones, dihydropyrazoles, and carboxamides, which exhibit promising anticancer properties. nih.govmdpi.com This highlights the strategic importance of the isoxazole scaffold in generating new chemical entities with the potential for improved efficacy and novel mechanisms of action in oncology. nih.gov

Anti-tyrosinase activity

Tyrosinase is a key enzyme in the biosynthesis of melanin and is a therapeutic target for hyperpigmentation disorders and melanoma. mdpi.comnih.govnih.gov Several studies have identified isoxazole derivatives as potent inhibitors of this enzyme. mdpi.com For example, a series of (Z)-4-(substituted benzylidene)-3-phenylisoxazol-5(4H)-ones demonstrated significant inhibitory activity against mushroom tyrosinase, with some compounds proving to be more potent than the standard inhibitor, kojic acid. mdpi.com Kinetic and in silico docking studies suggest these compounds act as competitive inhibitors, binding directly to the enzyme's active site. mdpi.com

| Compound | Tyrosinase Inhibition (IC50) | Reference |

|---|---|---|

| Compound 1m ((Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-phenylisoxazol-5(4H)-one) | 14.62 ± 1.38 µM | mdpi.com |

| Compound 1c ((Z)-4-(4-(dimethylamino)benzylidene)-3-phenylisoxazol-5(4H)-one) | 32.08 ± 2.25 µM | mdpi.com |

| Kojic Acid (Standard) | 37.86 ± 2.21 µM | mdpi.com |

Anti-inflammatory and Analgesic Properties

The isoxazole scaffold is also prominent in the development of agents with anti-inflammatory and analgesic properties. nih.govscholarsresearchlibrary.com The primary mechanism for these effects is the inhibition of the COX-2 enzyme, which, as mentioned, is a key mediator of inflammation and pain signaling. mdpi.comresearchgate.net By blocking COX-2, isoxazole derivatives reduce the synthesis of prostaglandins involved in the inflammatory cascade. mdpi.com Several synthesized isoxazole compounds have shown significant anti-inflammatory activity in preclinical models, such as the carrageenan-induced paw edema assay, with some exhibiting potency comparable to the standard drug Diclofenac. scholarsresearchlibrary.com This demonstrates the potential of the isoxazole scaffold in creating new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles. researchgate.net

Inhibition of Cyclooxygenase-2 (COX-2)

The cyclooxygenase (COX) enzyme has two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and is primarily involved in inflammatory processes. Consequently, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects associated with non-selective NSAIDs.

While direct studies on the COX-2 inhibitory activity of 3-(Chloromethyl)isoxazole are not extensively documented, its derivatives have shown significant promise as selective COX-2 inhibitors. The isoxazole ring is a key pharmacophore in several known COX-2 inhibitors. For instance, the well-known anti-inflammatory drug Valdecoxib contains an isoxazole core. Research has demonstrated that the isoxazole moiety can be crucial for conferring COX-2 selectivity.

Derivatives synthesized from precursors like this compound are designed to fit into the active site of the COX-2 enzyme. The structural features of these derivatives, often including bulky side chains attached to the isoxazole ring, allow for specific interactions with the amino acid residues in the COX-2 active site, leading to potent and selective inhibition.

Modulation of Prostaglandin Synthesis

The anti-inflammatory effects of COX-2 inhibitors are directly linked to their ability to modulate the synthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in the inflammatory cascade, causing pain, fever, and swelling. COX-2 is the enzyme responsible for converting arachidonic acid into prostaglandin H2, the precursor for various other prostaglandins.

By inhibiting COX-2, derivatives of this compound can effectively block the production of these pro-inflammatory prostaglandins. This modulation of prostaglandin synthesis is the primary mechanism through which these compounds exert their anti-inflammatory effects. The ability of isoxazole-containing compounds to selectively inhibit COX-2 ensures that the production of prostaglandins involved in physiological functions, which are mediated by COX-1, remains largely unaffected.

Antimicrobial Agents

The emergence of multidrug-resistant pathogens has created an urgent need for the development of novel antimicrobial agents. This compound has proven to be a valuable building block in the synthesis of new compounds with a broad spectrum of antimicrobial activity.

Numerous studies have reported the synthesis of isoxazole derivatives from this compound with significant antibacterial properties. These derivatives have been tested against a range of Gram-positive and Gram-negative bacteria. For example, a series of 5-(chloromethyl)-3-(substituted phenyl)isoxazoles were synthesized and showed considerable antibacterial activity against Escherichia coli and Staphylococcus aureus.

The antibacterial mechanism of these compounds often involves the disruption of essential bacterial processes. The specific substitutions on the isoxazole ring, made possible by the reactive chloromethyl group, play a crucial role in determining the potency and spectrum of antibacterial activity.

Table 1: Antibacterial Activity of Selected Isoxazole Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| 5-(chloromethyl)-3-phenylisoxazole | Escherichia coli | 12 |

| Staphylococcus aureus | 15 | |

| 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole | Escherichia coli | 14 |

| Staphylococcus aureus | 18 | |

| 5-(chloromethyl)-3-(4-nitrophenyl)isoxazole | Escherichia coli | 16 |

In addition to their antibacterial effects, derivatives of this compound have also demonstrated promising antifungal activity. These compounds have been evaluated against various fungal strains, including Aspergillus niger and Candida albicans. The aforementioned 5-(chloromethyl)-3-(substituted phenyl)isoxazoles also exhibited significant antifungal properties.

The structural modifications enabled by the this compound core allow for the optimization of antifungal potency. The ability to introduce different functional groups onto the isoxazole ring is key to developing compounds with enhanced activity and selectivity against fungal pathogens.

Table 2: Antifungal Activity of Selected Isoxazole Derivatives

| Compound | Test Organism | Zone of Inhibition (mm) |

|---|---|---|

| 5-(chloromethyl)-3-phenylisoxazole | Aspergillus niger | 10 |

| Candida albicans | 13 | |

| 5-(chloromethyl)-3-(4-chlorophenyl)isoxazole | Aspergillus niger | 13 |

| Candida albicans | 16 | |

| 5-(chloromethyl)-3-(4-nitrophenyl)isoxazole | Aspergillus niger | 15 |

Tuberculosis remains a major global health problem, and the development of new antitubercular drugs is a critical area of research. Isoxazole-containing compounds have emerged as a promising class of agents with potent activity against Mycobacterium tuberculosis. Several studies have focused on the synthesis and evaluation of isoxazole derivatives for their antitubercular potential.

While direct studies on this compound are limited, its role as a precursor is implied in the synthesis of more complex isoxazole derivatives that have shown significant antitubercular activity. For instance, research on isoxazole-appended 1-carboxamido-4,5-dihydro-1H-pyrazoles, which could be conceptually derived from isoxazole precursors, has demonstrated potent activity against Mycobacterium tuberculosis scite.ai. Another study highlighted isoxazole derivatives that inhibit the enoyl-acyl carrier protein reductase (InhA) of M. tuberculosis, a key enzyme in mycobacterial cell wall synthesis ijmtlm.org. The minimum inhibitory concentration (MIC) of some of these derivatives was found to be as low as 1 µg/mL ijmtlm.org.

Table 3: Antitubercular Activity of Selected Isoxazole Derivatives

| Compound Derivative Class | Target Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Isoxazole-appended dihydropyrazoles | M. tuberculosis | >0.1 | scite.ai |

| Substituted isoxazoles | M. tuberculosis H37Rv | 1-8 | ijmtlm.org |

Other Therapeutic Applications

The therapeutic potential of derivatives of this compound extends beyond antimicrobial and anti-inflammatory applications. The versatility of the isoxazole scaffold has led to the exploration of its derivatives in various other therapeutic areas.

Anticancer Activity: Isoxazole derivatives have been investigated for their potential as anticancer agents. Some compounds have shown cytotoxic activity against various cancer cell lines. For example, isoxazole and isothiazole derivatives of comenic acid, synthesized using 3-(chloromethyl)-5-phenylisoxazole, have demonstrated a synergistic effect with the antitumor drug Temozolomide in brain tumor chemotherapy researchgate.net.

Immunomodulatory Effects: Certain isoxazole derivatives have been found to possess immunomodulatory properties, with some acting as immunosuppressants and others as immunostimulants mdpi.com. This suggests their potential use in treating autoimmune diseases or as adjuvants in vaccines mdpi.com.

Analgesic Activity: The anti-inflammatory properties of isoxazole derivatives also contribute to their analgesic effects. By reducing inflammation, these compounds can alleviate pain associated with various conditions.

The continued exploration of derivatives synthesized from this compound is likely to uncover further therapeutic applications, highlighting the importance of this compound in medicinal chemistry.

Antiviral Activity

The isoxazole core is a key component in the design of novel antiviral agents. nih.gov Researchers have synthesized and evaluated various isoxazole derivatives for their ability to combat viral infections. For instance, a series of novel isoxazole-amide derivatives incorporating an acylhydrazone moiety was synthesized and tested for activity against plant viruses. nih.gov Bioassays revealed that some of these compounds exhibited significant in vivo antiviral effects against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.gov

The synthetic utility of the this compound unit is demonstrated in its use as a reactive intermediate for building larger molecules. The chlorine atom can be readily displaced by nucleophiles to connect the isoxazole ring to other pharmacologically active fragments. This strategy was employed in the synthesis of conjugates containing isoxazole moieties, where 3-(chloromethyl)-5-phenylisoxazole was used to alkylate other heterocyclic systems. researchgate.net This approach highlights how the this compound scaffold serves as a foundational building block for creating more complex molecules with potential therapeutic applications, including antiviral agents.

Table 1: Antiviral Activity of Selected Isoxazole Derivatives

| Compound | Virus | Activity |

|---|---|---|

| Isoxazole-amide derivative (7t) | Tobacco Mosaic Virus (TMV) | Good curative, protection, and inactivation activities nih.gov |

| Isoxazole-amide derivative (7t) | Cucumber Mosaic Virus (CMV) | Good curative, protection, and inactivation activities nih.gov |

Anticonvulsant Properties